
Asterredione
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説明
Asterredione is a natural product found in Cylindropuntia versicolor with data available.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for the structural elucidation of Asterredione?
To confirm this compound’s molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C for functional group analysis), X-ray crystallography for absolute stereochemical determination, and high-resolution mass spectrometry (HR-MS) for molecular weight validation. Cross-validate results with reference standards and computational modeling (e.g., density functional theory) to resolve ambiguities. Ensure reproducibility by documenting solvent systems, instrumentation parameters, and calibration protocols .
Q. How can researchers optimize extraction protocols for this compound from natural sources?
Use a tiered approach:
- Pilot screening : Test solvents (e.g., methanol, ethyl acetate) for polarity-dependent solubility.
- Fractionation : Apply column chromatography with silica gel or Sephadex LH-20, monitoring purity via thin-layer chromatography (TLC).
- Scale-up : Refine conditions using response surface methodology (RSM) to maximize yield while minimizing degradation. Include controls for enzymatic activity (e.g., lyophilization to inhibit hydrolases) .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Prioritize target-specific assays:
- Antimicrobial : Broth microdilution (CLSI guidelines) with ATCC strains.
- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculation.
- Enzyme inhibition : Fluorescence-based kinetic assays (e.g., COX-2, α-glucosidase). Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference .
Advanced Research Questions
Q. How should researchers design studies to address contradictory reports on this compound’s mechanism of action?
Adopt a multi-modal framework:
- Comparative assays : Replicate prior studies under standardized conditions (e.g., cell line provenance, serum concentration).
- Omics integration : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways.
- Kinetic analysis : Resolve temporal effects via time-lapsed microscopy or stopped-flow spectrometry. Publish raw datasets and statistical code to enable meta-analyses .
Q. What strategies are effective in distinguishing this compound’s direct targets from off-target interactions?
Implement orthogonal validation:
- Chemical proteomics : Use photoaffinity labeling with this compound-derived probes to capture binding partners.
- CRISPR-Cas9 knockouts : Silence putative targets and assess bioactivity loss.
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) and stoichiometry. Cross-reference findings with databases like ChEMBL or BindingDB to rule out promiscuity .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
Develop a quality-by-design (QbD) approach:
- Critical quality attributes (CQAs) : Define purity (>98% by HPLC), stereochemical integrity (specific optical rotation).
- Process parameters : Monitor reaction temperature, catalyst load, and pH via process analytical technology (PAT).
- Stability testing : Use accelerated stability studies (ICH guidelines) to identify degradation products .
Q. Methodological Considerations
Table 1 : Key Analytical Techniques for this compound Characterization
Technique | Application | Validation Criteria | Reference |
---|---|---|---|
NMR | Structural elucidation | Signal multiplicity, coupling constants | |
HR-MS | Molecular formula | Mass accuracy (<3 ppm) | |
X-ray | Stereochemistry | R-factor (<0.05) |
Table 2 : Experimental Design Checklist for Bioactivity Studies
Step | Action | Purpose |
---|---|---|
1 | Validate cell line authenticity (STR profiling) | Reduce genetic drift bias |
2 | Include solvent controls (DMSO, ethanol) | Exclude vehicle effects |
3 | Blind data analysis | Minimize observer bias |
特性
分子式 |
C24H18N2O5 |
---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
methyl 1,3-bis(1H-indol-3-yl)-4-methoxy-2,5-dioxocyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C24H18N2O5/c1-30-20-19(15-11-25-17-9-5-3-7-13(15)17)21(27)24(22(20)28,23(29)31-2)16-12-26-18-10-6-4-8-14(16)18/h3-12,25-26H,1-2H3 |
InChIキー |
XMAWYJWBFIGONN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=O)C(C1=O)(C2=CNC3=CC=CC=C32)C(=O)OC)C4=CNC5=CC=CC=C54 |
同義語 |
asterredione |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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